5-(1H-Indol-3-ylmethylene)-1,3-dimethyl-2-thioxo-dihydro-pyrimidine-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound featuring an indole moiety. Indole derivatives are significant in various fields due to their biological activities and presence in natural products
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE, often involves multi-step reactions. One common method involves the condensation of indole-3-carbaldehyde with appropriate thiourea derivatives under acidic conditions . The reaction typically requires a catalyst such as concentrated sulfuric acid and is carried out at elevated temperatures .
Industrial Production Methods
Industrial production of such compounds may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has various applications in scientific research:
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or receptors involved in disease pathways . The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbaldehyde: A precursor in the synthesis of various indole derivatives.
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-3-butyric acid: Another plant hormone used in rooting agents.
Uniqueness
What sets 5-[(1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE apart is its unique combination of the indole moiety with a sulfur-containing diazinane ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H13N3O2S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
6-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-dimethyl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C15H13N3O2S/c1-17-13(19)11(14(20)18(2)15(17)21)7-9-8-16-12-6-4-3-5-10(9)12/h3-8,19H,1-2H3/b9-7+ |
InChI Key |
XFSBXDCWBXBFST-VQHVLOKHSA-N |
Isomeric SMILES |
CN1C(=C(C(=O)N(C1=S)C)/C=C/2\C=NC3=CC=CC=C32)O |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=S)C)C=C2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.